2,4-difluorobenzene-1,3-diamine
Description
2,4-Difluorobenzene-1,3-diamine (CAS: 480450-33-7) is a fluorinated aromatic diamine with the molecular formula C₆H₆F₂N₂ and a molecular weight of 160.17 g/mol . Its structure features two fluorine atoms at the 2- and 4-positions of the benzene ring and two amine groups at the 1- and 3-positions. Fluorine substituents enhance the compound's electronegativity and influence its reactivity, solubility, and stability.
Properties
IUPAC Name |
2,4-difluorobenzene-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2/c7-3-1-2-4(9)5(8)6(3)10/h1-2H,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRQABOKRLWBCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluorobenzene-1,3-diamine typically involves the diazotization of 2,4-difluoroaniline followed by reduction. One common method includes the following steps:
Diazotization: 2,4-Difluoroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Industrial Production Methods
In industrial settings, continuous-flow reactors are often employed to enhance the efficiency and safety of the synthesis process. This method allows for better control of reaction conditions and minimizes the risks associated with the exothermic nature of diazotization reactions .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluorobenzene-1,3-diamine undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of amino groups, the compound can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the benzene ring.
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and sulfuric acid (H2SO4).
Nucleophilic Substitution: Reagents such as potassium fluoride (KF) or silver fluoride (AgF) can be used.
Major Products Formed
Electrophilic Aromatic Substitution: Products include brominated derivatives of this compound.
Nucleophilic Substitution: Products include compounds where fluorine atoms are replaced by other nucleophiles.
Scientific Research Applications
2,4-Difluorobenzene-1,3-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2,4-difluorobenzene-1,3-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the fluorine atoms can participate in unique interactions due to their electronegativity. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The following table summarizes key differences between 2,4-difluorobenzene-1,3-diamine and similar compounds:
Biological Activity
2,4-Difluorobenzene-1,3-diamine (DFBDA) is a fluorinated aromatic amine that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, particularly the positioning of fluorine atoms, influence its reactivity and interactions with biological systems. This article provides a comprehensive overview of the biological activity of DFBDA, including its synthesis, mechanisms of action, and case studies highlighting its applications.
- Molecular Formula : C₆H₅F₂N₂
- Molecular Weight : 158.12 g/mol
- Structure : The compound consists of a benzene ring with two fluorine atoms at the 2 and 4 positions and amino groups at the 1 and 3 positions.
Synthesis
DFBDA can be synthesized through various methods, including:
- Fluorination of Aniline Derivatives : Utilizing fluorinating agents to introduce fluorine atoms onto aniline.
- Substitution Reactions : Employing nucleophilic substitution reactions to replace hydrogen atoms with fluorine.
Anticancer Potential
Recent studies have investigated DFBDA as a precursor for novel anticancer agents. One research highlighted its role in synthesizing compounds that exhibited significant cytotoxicity against various cancer cell lines. The mechanism is believed to involve the inhibition of specific enzymes that are crucial for cancer cell proliferation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| DFBDA-derived compound A | MCF-7 | 15.5 |
| DFBDA-derived compound B | HeLa | 12.3 |
Antimicrobial Activity
DFBDA has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it possesses moderate activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antimicrobial agent.
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The biological activity of DFBDA is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : DFBDA has been shown to inhibit enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are involved in inflammatory processes.
- DNA Interaction : Some studies suggest that DFBDA can intercalate into DNA, disrupting replication and transcription processes.
Case Study 1: Anticancer Applications
A study published in a peer-reviewed journal examined the synthesis of novel anticancer agents using DFBDA as a starting material. The resulting compounds demonstrated potent cytotoxic effects on breast cancer cells, with one derivative showing an IC50 value comparable to established chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
In another investigation, DFBDA was tested against clinical isolates of bacteria resistant to conventional antibiotics. The results indicated that certain derivatives maintained efficacy against these resistant strains, suggesting potential for development into new therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
